3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline
Description
3,5-Dichloro-N-[(2-methoxyphenyl)methyl]aniline (CAS: Not explicitly listed; hydrochloride salt CAS: 1171507-41-7) is an aromatic amine derivative characterized by a central aniline core substituted with chlorine atoms at the 3- and 5-positions. The compound features an N-benzyl group derived from 2-methoxyphenylmethyl, introducing steric bulk and electronic modulation via the methoxy substituent. Its molecular formula is C₁₄H₁₃Cl₂NO, with a molecular weight of 294.17 g/mol (excluding the hydrochloride counterion). Key structural identifiers include:
Properties
IUPAC Name |
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-18-14-5-3-2-4-10(14)9-17-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGJMBFGMDTGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline typically involves the reaction of 3,5-dichloroaniline with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3,5-dichloro substituents on the aromatic ring enable nucleophilic substitution under specific conditions. For example:
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Hydrolysis with aqueous NaOH at elevated temperatures (100–150°C) can replace chlorine atoms with hydroxyl groups .
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Amination using ammonia or primary amines in the presence of Cu catalysts replaces chlorine with amino groups .
Oxidation Reactions
The secondary amine and methoxybenzyl group are susceptible to oxidation:
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Amine Oxidation : Strong oxidizers like KMnO4 convert the amine to a nitro group .
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Benzyl Oxidation : Ozone or CrO3 oxidizes the benzylic position to a ketone .
Reductive Transformations
The compound undergoes reductive modifications:
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Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro groups to amines .
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Dehalogenation : Zn/HCl removes chlorine atoms via radical intermediates .
Cross-Coupling Reactions
The aniline moiety participates in palladium-catalyzed couplings:
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .
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Suzuki-Miyaura Coupling : Requires prior conversion to a boronic ester .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| C–N Bond Formation | Pd(OAc)2, Xantphos, KOtBu, aryl bromide, 100°C, 12 hrs | Biaryl amine derivatives |
Functional Group Modifications
Cyclization Reactions
Under acidic or basic conditions, the compound forms heterocycles:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Indole Formation | Acetone, HCl, reflux, 8 hrs | Dichloro-substituted indole derivative |
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO3 (70%), H2SO4, 0°C, 2 hrs | 3,5-dichloro-4-nitro-N-[(2-methoxyphenyl)methyl]aniline |
Scientific Research Applications
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocycles : Derivatives such as 2-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]aniline replace benzene with pyridine, introducing a basic nitrogen atom that may improve water solubility and receptor interactions.
- Substituent Effects : Chlorine atoms (electron-withdrawing) in the target compound contrast with methoxy groups (electron-donating) in 3,5-dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline , altering electronic density and reactivity.
Physicochemical and Functional Properties
- Pyridine- and thiazole-containing analogs (e.g., and ) may target enzymes or receptors in agrochemical or pharmaceutical contexts.
Biological Activity
3,5-Dichloro-N-[(2-methoxyphenyl)methyl]aniline is a compound of significant interest in the fields of chemistry and biology. It serves as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound possesses a dichloro-substituted aniline structure with a methoxyphenylmethyl group, which contributes to its unique chemical behavior. The presence of chlorine atoms enhances its reactivity, while the methoxy group may influence its solubility and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound can be utilized in studies related to enzyme inhibition. Its structural similarity to biologically active molecules allows it to interact with various enzymes, potentially modulating their activity. This property is particularly valuable in drug discovery and development.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, indicating a minimum inhibitory concentration (MIC) that suggests bactericidal properties. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to modulation of enzymatic activity or interference with cellular processes, resulting in various biological outcomes.
Case Studies and Experimental Data
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The compound's MIC values ranged from 15.625 μg/mL to 125 μg/mL for different strains.
- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures. Results indicated moderate-to-good antibiofilm activity against MRSA (Methicillin-resistant Staphylococcus aureus), with biofilm inhibition concentrations (BIC) showing effectiveness comparable to standard antibiotics.
- Toxicological Profile : Toxicological assessments indicate that the compound may pose risks such as skin irritation and acute toxicity if ingested. These findings underscore the importance of safety evaluations in any potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is warranted:
| Compound Name | Structure | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 3,5-Dichloroaniline | Cl-Cl | Moderate | Lacks methoxy group |
| 2,4-Dichloroaniline | Cl-Cl | Low | Different chlorine substitution |
| 3,5-Dichloro-N-(benzyl)aniline | Cl-Cl | High | Similar structure but different substituents |
Q & A
Q. What is the recommended synthetic route for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline?
The compound is synthesized via a nucleophilic substitution or condensation reaction. A typical method involves reacting 3,5-dichloroaniline with 2-methoxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to facilitate imine formation, followed by reduction to yield the secondary amine. Solvents like DMF or ethanol are used under reflux conditions .
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive bond-length and angle data. Infrared (IR) spectroscopy identifies functional groups like C-Cl and N-H stretches .
Q. How is the compound handled safely in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Consult safety data sheets (SDS) for specific hazard statements, as the compound may irritate skin or eyes. Store in a cool, dry place away from oxidizers .
Q. What preliminary assays assess its biological activity?
Conduct enzyme inhibition assays (e.g., kinase or protease targets) using spectrophotometric methods. Antimicrobial activity is tested via broth microdilution (MIC determination). Cytotoxicity against cancer cell lines (e.g., MTT assay) provides initial therapeutic potential .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products?
Optimize reaction conditions by varying solvent polarity (e.g., acetonitrile vs. THF), base strength (NaH vs. K₂CO₃), and temperature. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .
Q. What computational methods elucidate its interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes/receptors. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time. Density Functional Theory (DFT) calculations evaluate electronic properties influencing binding .
Q. How do structural modifications impact its activity?
Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy or altering chloro positions). Biological screening identifies critical moieties. For example, the 2-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability .
Q. What strategies resolve contradictions between in vitro and in vivo data?
Validate in vitro findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Assess pharmacokinetics (PK) in animal models to evaluate absorption/metabolism. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation .
Q. Which advanced spectroscopic techniques characterize its degradation products?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation impurities under stress conditions (heat, light, pH). Solid-state NMR monitors stability in formulations. Electron Paramagnetic Resonance (EPR) detects radical intermediates during oxidative degradation .
Q. How is its stability profile evaluated for long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) simulate shelf life. Monitor via HPLC for purity changes. Differential Scanning Calorimetry (DSC) detects polymorphic transitions. Lyophilization improves stability for hygroscopic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
